molecular formula C15H10F11NO3 B12548619 N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide CAS No. 144770-79-6

N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide

Cat. No.: B12548619
CAS No.: 144770-79-6
M. Wt: 461.23 g/mol
InChI Key: VZUSXFPXFFDPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide: is a complex organic compound characterized by the presence of a hydroxyethyl group, a benzamide core, and a highly fluorinated hexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with an appropriate amine, such as 2-aminoethanol, under acidic conditions.

    Introduction of the Fluorinated Hexene Moiety: The highly fluorinated hexene moiety can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the benzamide reacts with a fluorinated alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluorinated hexene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The fluorinated hexene moiety may interact with hydrophobic regions of proteins, while the hydroxyethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-en-1-yl)oxy]benzamide
  • N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-tridecafluorohex-1-en-1-yl)oxy]benzamide

Uniqueness

N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide is unique due to the specific number and arrangement of fluorine atoms in its structure. This gives it distinct physicochemical properties, such as high hydrophobicity and stability, which are not present in similar compounds with different fluorination patterns.

Properties

CAS No.

144770-79-6

Molecular Formula

C15H10F11NO3

Molecular Weight

461.23 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzamide

InChI

InChI=1S/C15H10F11NO3/c16-9(12(18,19)13(20,21)14(22,23)15(24,25)26)10(17)30-8-3-1-7(2-4-8)11(29)27-5-6-28/h1-4,28H,5-6H2,(H,27,29)

InChI Key

VZUSXFPXFFDPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.